4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the reaction of 4-bromo-1H-pyrazolo[3,4-D]pyrimidine with tert-butyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound has been used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins and inhibiting cell proliferation . The exact pathways involved depend on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-4-ol: This compound has a similar structure but with a hydroxyl group at the 4-position.
4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-D]pyrimidine: This compound has an amino group at the 4-position and a naphthyl group at the 3-position.
Uniqueness
4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H11BrN4 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
4-bromo-1-tert-butylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11BrN4/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3 |
InChI Key |
ASZIQUGLVAVEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.